molecular formula C17H18N2O4 B5830683 4-(3,4-dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide

4-(3,4-dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide

Cat. No.: B5830683
M. Wt: 314.34 g/mol
InChI Key: QDLMSIZTNBDLKM-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-4-oxo-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-15-7-5-12(10-16(15)23-2)14(20)6-8-17(21)19-13-4-3-9-18-11-13/h3-5,7,9-11H,6,8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLMSIZTNBDLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of ethanol and sodium hydroxide solution to form the corresponding chalcone, which is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to fully elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and compounds with similar structural features, such as:

  • 4-(3,4-Dimethoxyphenyl)-3-buten-2-one
  • 4-(3,4-Dimethoxyphenyl)-2-butanone

Uniqueness

4-(3,4-Dimethoxyphenyl)-4-oxo-N-(pyridin-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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